molecular formula C21H29N3O2S B5968392 (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B5968392
M. Wt: 387.5 g/mol
InChI Key: RAINLLYDUKGYLI-OALUTQOASA-N
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Description

(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the bicyclic core, followed by the introduction of the imidazole ring and subsequent functionalization with the benzyl and sulfonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane include:

  • (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]octane
  • (1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]nonane

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-16(2)15-27(25,26)21-22-11-20(14-23-12-18-8-9-19(23)10-18)24(21)13-17-6-4-3-5-7-17/h3-7,11,16,18-19H,8-10,12-15H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAINLLYDUKGYLI-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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